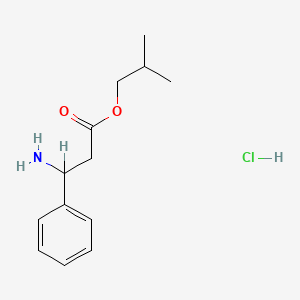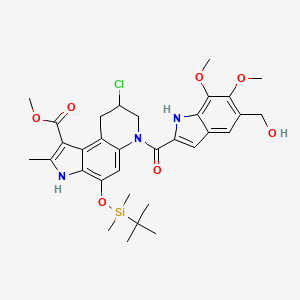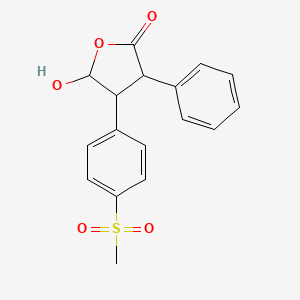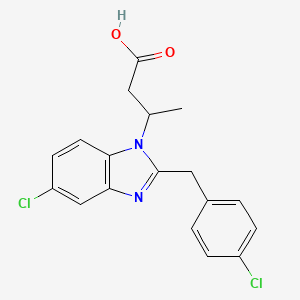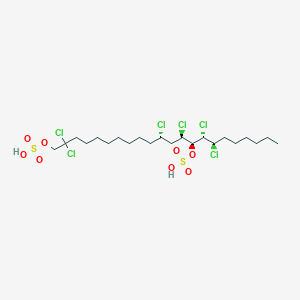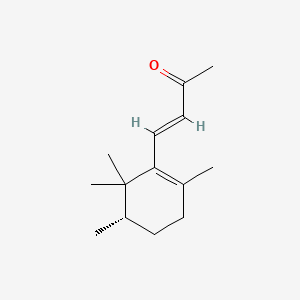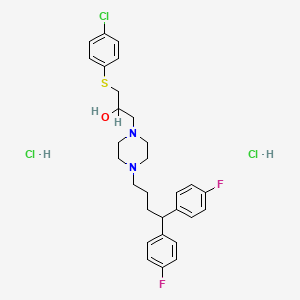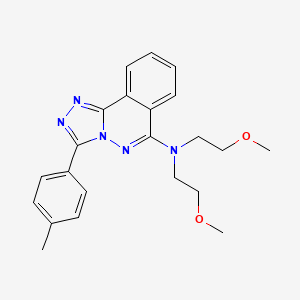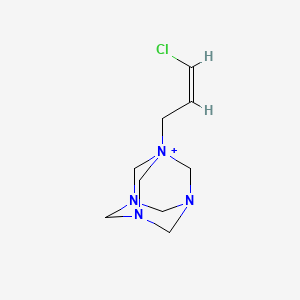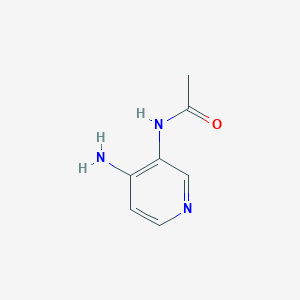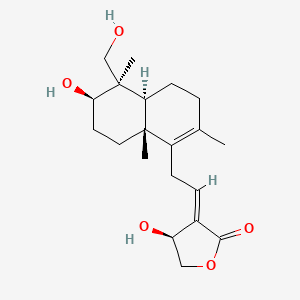
2(1H)-Pyrimidinethione, 1-butyl-3,4-dihydro-4,4,6-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione: is a heterocyclic compound with the molecular formula C11H20N2S This compound is characterized by a pyrimidine ring substituted with butyl and trimethyl groups, and a thione group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butylamine with 4,6,6-trimethyl-2-thioxo-1,2-dihydropyrimidine . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: The thione group in 3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione can undergo oxidation to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The butyl and trimethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various alkylating or arylating agents can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
Chemistry: 3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique properties.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural features make it a candidate for interacting with specific biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological molecules makes it a promising candidate for drug discovery.
Industry: In the industrial sector, 3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and adhesives.
作用機序
The mechanism of action of 3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The butyl and trimethyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and reach intracellular targets.
類似化合物との比較
- 1-butyl-3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidinethione
- 1-butyl-4,4,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2-thione
Comparison: Compared to similar compounds, 3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione exhibits unique structural features that influence its reactivity and biological activity. The presence of the thione group at the second position enhances its ability to form covalent bonds with biological targets, making it a more potent inhibitor. Additionally, the specific arrangement of butyl and trimethyl groups contributes to its distinct physicochemical properties, such as solubility and stability.
特性
CAS番号 |
37929-28-5 |
|---|---|
分子式 |
C11H20N2S |
分子量 |
212.36 g/mol |
IUPAC名 |
3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C11H20N2S/c1-5-6-7-13-9(2)8-11(3,4)12-10(13)14/h8H,5-7H2,1-4H3,(H,12,14) |
InChIキー |
AUGPKHYVZOGKLQ-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=CC(NC1=S)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


